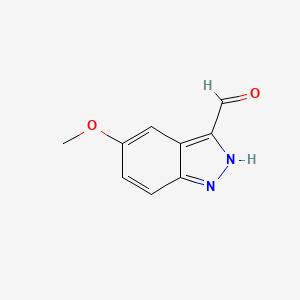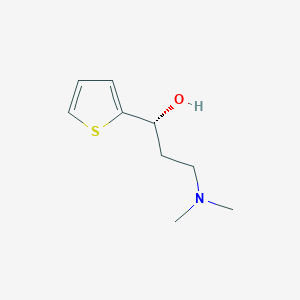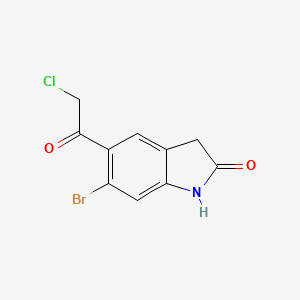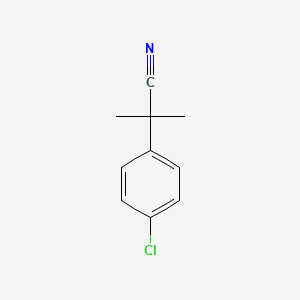![molecular formula C7H6N2O2S B1365128 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-81-7](/img/structure/B1365128.png)
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound, which belongs to the class of thienopyrimidinediones. It is an important intermediate in the synthesis of several biologically active molecules, such as the antifungal agent clotrimazole. 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is also known as 7-methyl-2,4-thieno[3,2-d]pyrimidinedione, 7-methyl-2,4-thieno[3,2-d]pyrimidine-2,4-dione and 7-methyl-2,4-thieno[3,2-d]pyrimidine-2,4-dione.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized as a precursor for the synthesis of various heterocyclic compounds. For instance, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to the formation of 7-amino derivatives. Such reactions highlight the compound's potential in creating a variety of chemical structures withsignificant biological and chemical properties (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Applications in Nucleoside Synthesis
- 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been instrumental in the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides, showcasing its role in the development of nucleoside analogs and potential therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Antimicrobial Properties
- Derivatives of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been explored for their antimicrobial properties. Research has indicated moderate activity against common pathogens like S. aureus, E. coli, and B. subtilis. This finding suggests the potential of this compound and its derivatives in the development of new antimicrobial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Molecular Structure and Crystallography
- The molecular and crystal structures of derivatives of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied, revealing insights into their chemical bonding and interactions. For instance, studies have shown how molecules of certain derivatives are linked by hydrogen bonds and pi-pi stacking interactions, contributing to our understanding of the chemical behavior of these compounds (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009)
Propiedades
IUPAC Name |
7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGDEBYBPGDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438510 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
35265-81-7 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

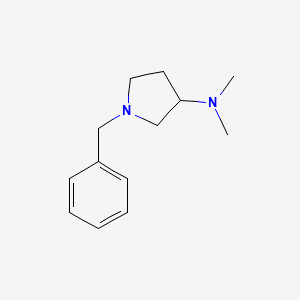
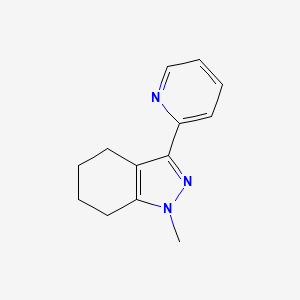
![(S)-2-(7,10-dioxo-6,9-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B1365048.png)
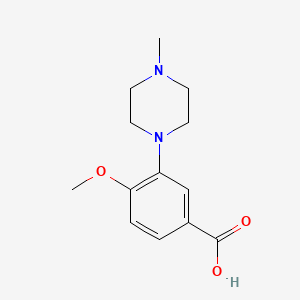
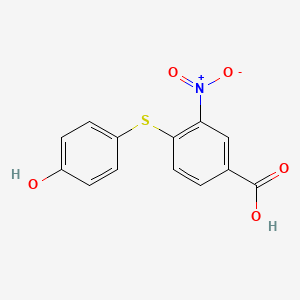
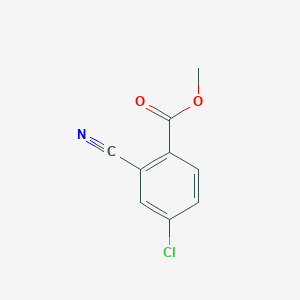
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)
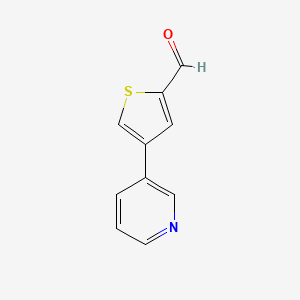
![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
